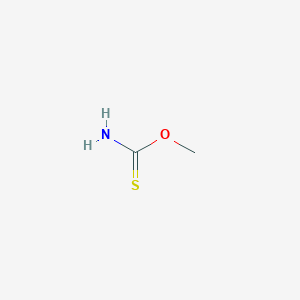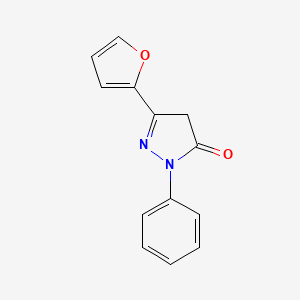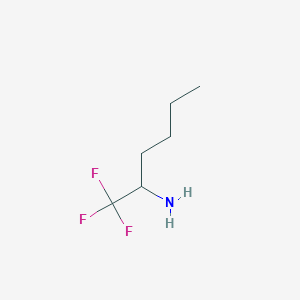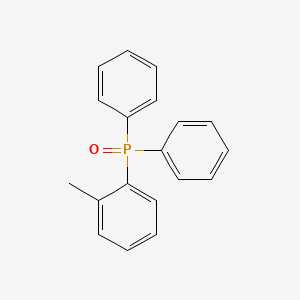
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group attached to a butanamide backbone, with two oxo groups at the 3rd and 3-oxobutanoyl positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide typically involves the reaction of 2-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkylated amides.
Scientific Research Applications
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of oxo groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-methoxyphenyl)-3-oxobutanamide: Similar structure but with an amino and methoxy group.
2-methyl-N-(3-oxobutanoyl)butanamide: Lacks the phenyl group, making it less complex.
N-(2-methylphenyl)-3-oxobutanamide: Similar but without the additional oxo group.
Uniqueness
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is unique due to its combination of a 2-methylphenyl group and two oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
68912-00-5 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C15H17NO4/c1-10-6-4-5-7-13(10)16(14(19)8-11(2)17)15(20)9-12(3)18/h4-7H,8-9H2,1-3H3 |
InChI Key |
OPJGBIZKNKLMSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Key on ui other cas no. |
68912-00-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)

![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)







